molecular formula C9H19NO3Si B14262909 2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole CAS No. 169544-35-8

2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole

Cat. No.: B14262909
CAS No.: 169544-35-8
M. Wt: 217.34 g/mol
InChI Key: FVCNABVVHCCKOY-UHFFFAOYSA-N
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Description

2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole is a chemical compound that belongs to the class of organosilicon compounds It features a pyrrole ring substituted with an ethoxy(dimethoxy)silyl group and a methyl group

Preparation Methods

The synthesis of 2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole typically involves the reaction of a pyrrole derivative with an ethoxy(dimethoxy)silane reagent. The reaction conditions often include the use of a base to facilitate the substitution reaction. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. Specific details on the synthetic routes and reaction conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrole ring.

    Substitution: The ethoxy(dimethoxy)silyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in studies involving the modification of biological molecules with organosilicon groups.

    Industry: Used in the production of advanced materials, coatings, and adhesives with enhanced properties.

Mechanism of Action

The mechanism of action of 2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The ethoxy(dimethoxy)silyl group can participate in various chemical reactions, leading to the formation of new bonds and modification of existing structures. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole can be compared with other similar organosilicon compounds, such as:

  • 2-[Methoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole
  • 2-[Ethoxy(trimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole
  • 2-[Ethoxy(dimethoxy)silyl]-1-ethyl-2,5-dihydro-1H-pyrrole These compounds share similar structural features but differ in the specific substituents attached to the pyrrole ring. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties.

Properties

CAS No.

169544-35-8

Molecular Formula

C9H19NO3Si

Molecular Weight

217.34 g/mol

IUPAC Name

ethoxy-dimethoxy-(1-methyl-2,5-dihydropyrrol-2-yl)silane

InChI

InChI=1S/C9H19NO3Si/c1-5-13-14(11-3,12-4)9-7-6-8-10(9)2/h6-7,9H,5,8H2,1-4H3

InChI Key

FVCNABVVHCCKOY-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1C=CCN1C)(OC)OC

Origin of Product

United States

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